2-((2,3-Dimethylphenyl)amino)quinazolin-4(1H)-one
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Overview
Description
2-((2,3-Dimethylphenyl)amino)quinazolin-4(1H)-one is a chemical compound that belongs to the quinazolinone class Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Dimethylphenyl)amino)quinazolin-4(1H)-one typically involves the reaction of 2,3-dimethylaniline with anthranilic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the quinazolinone ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((2,3-Dimethylphenyl)amino)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced quinazolinone analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its biological activities, the compound is being explored for its potential therapeutic applications in treating various diseases.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-((2,3-Dimethylphenyl)amino)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-2-(4-nitrophenyl)quinazolin-4-amine
- N-(2,3-dimethylphenyl)-2-{[2-(phenoxymethyl)quinazolin-4-yl]sulfanyl}acetamide
Uniqueness
2-((2,3-Dimethylphenyl)amino)quinazolin-4(1H)-one is unique due to its specific structural features, which confer distinct biological activities and properties compared to other similar compounds. Its unique substitution pattern on the quinazolinone ring and the presence of the dimethylphenyl group contribute to its specific interactions with molecular targets, making it a valuable compound for further research and development.
Properties
CAS No. |
61741-41-1 |
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Molecular Formula |
C16H15N3O |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-(2,3-dimethylanilino)-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H15N3O/c1-10-6-5-9-13(11(10)2)17-16-18-14-8-4-3-7-12(14)15(20)19-16/h3-9H,1-2H3,(H2,17,18,19,20) |
InChI Key |
WOYVZDSPEFVJNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC3=CC=CC=C3C(=O)N2)C |
Origin of Product |
United States |
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